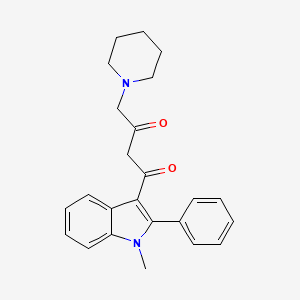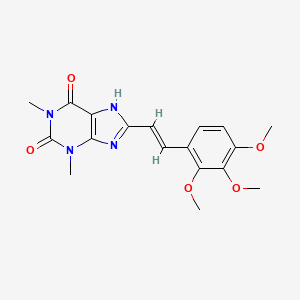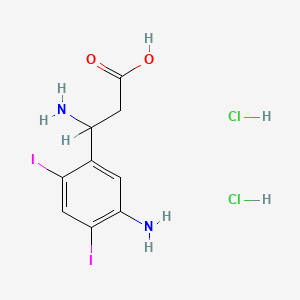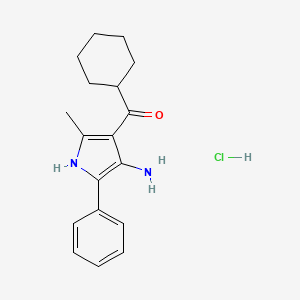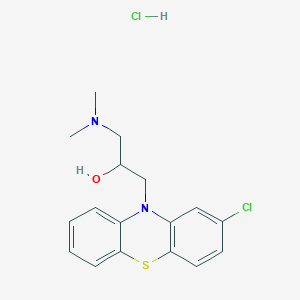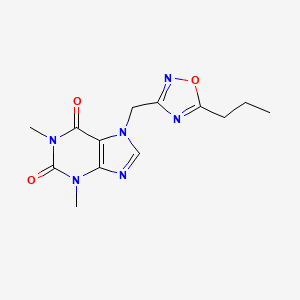
7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: is a compound that combines the structural features of theophylline and oxadiazole. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the oxadiazole moiety introduces unique chemical properties that can enhance the biological activity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine to form an amidoxime intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Attachment to Theophylline: The oxadiazole ring is then attached to the theophylline core through a nucleophilic substitution reaction. This involves the reaction of the oxadiazole derivative with a halogenated theophylline compound in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the theophylline core.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the theophylline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are typically used.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted theophylline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of theophylline derivatives on cellular processes. It can also serve as a probe to investigate the role of oxadiazole-containing compounds in biological systems.
Medicine: The compound has potential therapeutic applications due to its bronchodilator properties. It may be explored as a treatment for respiratory diseases, leveraging the combined effects of theophylline and oxadiazole.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the respiratory tract, thereby improving airflow and reducing symptoms of respiratory diseases. The oxadiazole moiety may also contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
7-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: This compound has a similar structure but with a methyl group instead of a propyl group on the oxadiazole ring.
7-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: This derivative contains a phenyl group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the propyl group in 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline can influence its lipophilicity, making it more suitable for certain applications compared to its methyl or phenyl counterparts. This structural variation can lead to differences in pharmacokinetics, bioavailability, and overall therapeutic efficacy.
Propriétés
Numéro CAS |
88339-06-4 |
|---|---|
Formule moléculaire |
C13H16N6O3 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
1,3-dimethyl-7-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C13H16N6O3/c1-4-5-9-15-8(16-22-9)6-19-7-14-11-10(19)12(20)18(3)13(21)17(11)2/h7H,4-6H2,1-3H3 |
Clé InChI |
VYZDCCMTUGQZKB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


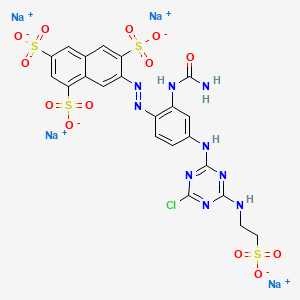
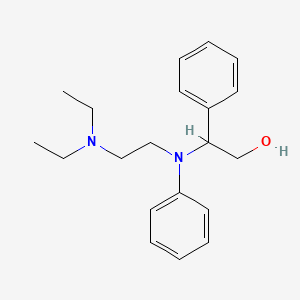
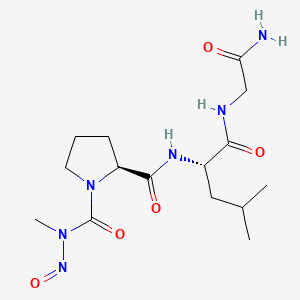



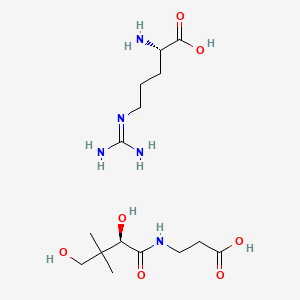
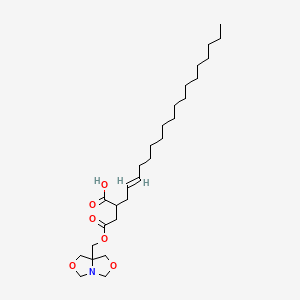
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)
